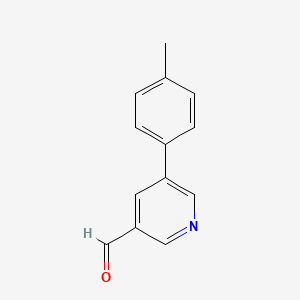

5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPGUJZUWRYNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594196 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229008-16-6 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

CAS Number: 229008-16-6

For correspondence: For inquiries, please contact a chemical supplier.

This technical guide provides an in-depth overview of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-(p-Tolyl)nicotinaldehyde, for researchers, scientists, and drug development professionals. This document outlines the compound's properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a discussion of the potential biological significance of related pyridine derivatives.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 229008-16-6[1] |

| Molecular Formula | C₁₃H₁₁NO[1] |

| Molecular Weight | 197.23 g/mol [1][2] |

| Boiling Point (Predicted) | 364.6 °C[2] |

| SMILES | O=CC1=CN=CC(C2=CC=C(C)C=C2)=C1[1] |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and tolerance to various functional groups.[2] The reaction couples 5-bromonicotinaldehyde with 4-methylphenylboronic acid.

Materials and Reagents:

-

5-Bromonicotinaldehyde

-

4-Methylphenylboronic acid (p-tolylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Inert gas (Nitrogen or Argon)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 equivalent), 4-methylphenylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: To ensure an inert atmosphere, bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours under the inert atmosphere. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Visualized Workflows and Mechanisms

To further elucidate the synthesis process, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Potential Biological and Pharmacological Significance

While specific biological activity for this compound has not been extensively reported, the broader class of substituted pyridine derivatives is of significant interest in medicinal chemistry.

Derivatives of pyridine are integral to numerous pharmaceuticals and bioactive compounds.[3] Research into various substituted phenylpyridine and related heterocyclic structures has revealed a wide range of pharmacological activities, including:

-

Anticancer Properties: Certain phenylbipyridinylpyrazole derivatives have demonstrated a broad spectrum of activity against various tumor cell lines.[4] Some 5-aryl-1,3,4-thiadiazole-based compounds have also shown notable cytotoxicity against cancer cells.

-

Antimicrobial Activity: Novel nicotinaldehyde derivatives synthesized via Suzuki coupling have shown significant antimicrobial potential against oral pathogens.[1]

-

Anticonvulsant Activity: A series of 2-substituted-pyridines have exhibited significant anticonvulsant effects in preclinical models.[4]

-

Antiviral and Fungicidal Activity: Studies on 5-aryl-cyclopenta[c]pyridine derivatives have indicated promising activity against plant viruses and various fungi.[5]

The 5-aryl-3-pyridinecarbaldehyde scaffold, as seen in the title compound, presents a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications. The aldehyde functional group is particularly useful for further chemical modifications to generate libraries of derivatives for biological screening.

References

- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]

- 4. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a chemical compound of interest in various research and development applications. This document outlines the foundational data and methodologies for the precise determination of its molecular mass.

Compound Identification

Data Presentation: Atomic and Molecular Weights

The molecular weight is the sum of the atomic weights of its constituent atoms. The table below summarizes the standard atomic weights of the elements present in the compound and the final calculated molecular weight.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 13 | 12.011[3][4] | 156.143 |

| Hydrogen | H | 11 | 1.008[5][6][7][8] | 11.088 |

| Nitrogen | N | 1 | 14.007[9][10][11][12] | 14.007 |

| Oxygen | O | 1 | 15.999[13][14][15] | 15.999 |

| Total | Molecular Weight ( g/mol ) | 197.237 |

Note: The molecular weight is often cited as approximately 197.23 g/mol .[1][2]

Experimental Protocols: Molecular Weight Calculation

The determination of the molecular weight of this compound is a theoretical calculation based on its molecular formula, which is established through analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Methodology:

-

Elemental Identification: The first step is to identify the constituent elements of the molecule. For this compound, these are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

-

Atom Count Determination: The molecular formula (C₁₃H₁₁NO) provides the exact number of atoms for each element in a single molecule.

-

Atomic Weight Aggregation: The standard atomic weight of each element, as established by the International Union of Pure and Applied Chemistry (IUPAC), is utilized. These values represent a weighted average of the masses of their naturally occurring isotopes.

-

Summation: The molecular weight is calculated by multiplying the count of each element's atoms by its standard atomic weight and then summing these totals.

The formula for this calculation is:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

Visualization

The following diagram illustrates the hierarchical relationship from the constituent elements to the final compound, representing the basis of the molecular weight calculation.

Caption: Elemental composition of this compound.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound;615-09-8 [abichem.com]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. youtube.com [youtube.com]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. fiveable.me [fiveable.me]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 5-(4-Methylphenyl)-3-pyridinecarbaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde. While specific experimental data for this compound is not extensively available in public literature, this document compiles known information and presents a detailed, plausible experimental protocol for its synthesis and analysis based on established chemical principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of novel pyridine-based compounds in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, also known as 5-(p-tolyl)nicotinaldehyde, is a biaryl compound featuring a pyridine ring substituted with a tolyl group at the 5-position and a carbaldehyde group at the 3-position.[1][2][3] The presence of the aldehyde functional group and the aromatic pyridine and benzene rings suggests its potential as a versatile intermediate in organic synthesis.[3]

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | N/A |

| Synonyms | 5-(p-Tolyl)nicotinaldehyde | [1][3] |

| CAS Number | 229008-16-9 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO | [1][2][3] |

| Molecular Weight | 197.23 g/mol | [1][3] |

| SMILES | O=CC1=CN=CC(C2=CC=C(C)C=C2)=C1 | [2] |

| Boiling Point | 364.6 °C (Predicted) | [1] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, the Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds between aromatic rings. The following protocol is a detailed, proposed method based on established procedures for analogous compounds.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of this compound from 5-bromo-3-pyridinecarbaldehyde and 4-methylphenylboronic acid.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Materials:

-

5-Bromo-3-pyridinecarbaldehyde

-

4-Methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Nitrogen or Argon gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the pure this compound.

Characterization Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.1 | (s, 1H, -CHO) |

| ~9.0 | (s, 1H, Py-H) |

| ~8.8 | (d, 1H, Py-H) |

| ~8.3 | (t, 1H, Py-H) |

| ~7.6 | (d, 2H, Tolyl-H) |

| ~7.3 | (d, 2H, Tolyl-H) |

| ~2.4 | (s, 3H, -CH₃) |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050-3000 | C-H stretch (aromatic) | Medium |

| ~2920, 2850 | C-H stretch (aldehyde) | Medium |

| ~1700 | C=O stretch (aldehyde) | Strong |

| ~1600, 1480 | C=C stretch (aromatic rings) | Medium-Strong |

| ~1400 | C-H bend (methyl) | Medium |

| ~820 | C-H out-of-plane bend (p-disubstituted benzene) | Strong |

Mass Spectrometry (MS)

| Technique | Predicted m/z | Assignment |

| Electrospray Ionization (ESI) | 198.0913 | [M+H]⁺ |

| 220.0732 | [M+Na]⁺ |

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, its structural motifs are prevalent in many biologically active compounds. The pyridine ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Biaryl structures are also important pharmacophores, often involved in protein-ligand interactions.

The aldehyde group serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of a diverse library of derivatives for biological screening.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine-containing kinase inhibitors, a molecule like this compound could potentially be modified to target a signaling pathway involved in cell proliferation and survival. The following diagram illustrates a hypothetical scenario where a derivative of this compound could act as a kinase inhibitor.

Figure 2. Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure and a detailed, plausible protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. While experimental data for this specific molecule is sparse, the provided predicted characterization data and discussion of its potential applications offer a solid foundation for future research. The versatile nature of its functional groups makes it an attractive starting point for the development of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

Technical Guide: Physicochemical Properties of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl-like core with a reactive aldehyde group, makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a summary of the available physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and visualizations of the synthetic workflow and a relevant biological pathway.

Core Physical Properties

| Property | Value (this compound) | Value (3-Pyridinecarbaldehyde - for reference) |

| Molecular Formula | C₁₃H₁₁NO | C₆H₅NO |

| Molecular Weight | 197.23 g/mol [1] | 107.11 g/mol [2] |

| Melting Point | Data not available | 7-8 °C[2] |

| Boiling Point | Data not available | 95-97 °C at 15 mmHg |

| Solubility | Data not available | Miscible with water |

Disclaimer: The physical properties for 3-Pyridinecarbaldehyde are provided for reference only and may not be representative of this compound.

Experimental Protocols

The synthesis of this compound is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically a bromide or iodide) and an organoboron compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

Objective: To synthesize this compound by coupling 5-bromo-3-pyridinecarbaldehyde with 4-methylphenylboronic acid.

Materials:

-

5-bromo-3-pyridinecarbaldehyde

-

4-methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a solid.

-

Visualizations

Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for Suzuki-Miyaura Synthesis.

Apoptosis Signaling Pathway

While the specific biological activity of this compound is not extensively documented, related pyridine derivatives have shown potential as anticancer agents by inducing apoptosis. The following diagram illustrates a simplified, representative apoptosis signaling pathway.

Caption: Simplified Intrinsic Apoptosis Pathway.

References

An In-depth Technical Guide to 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-(p-tolyl)nicotinaldehyde, is a biaryl pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde functional group and the diverse pharmacological activities associated with the substituted pyridine core. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on experimental data and methodologies.

Chemical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, key physicochemical properties have been compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| CAS Number | 229008-16-6 | [1] |

| Appearance | Solid (at 20°C) | Inferred from supplier data |

| Boiling Point | 364.6 °C (Predicted) | |

| Melting Point | Not Reported | |

| Solubility | Not Reported |

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the synthesis of similar 5-aryl-nicotinaldehydes[2][3].

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

5-Bromo-3-pyridinecarbaldehyde

-

4-Methylphenylboronic acid (p-tolylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Workflow Diagram:

General workflow for the synthesis and purification.

Spectral Data (Predicted and Analogous Compounds)

No experimentally determined spectra for this compound are readily available in the public domain. However, characteristic spectral features can be predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and p-tolyl rings, as well as the aldehydic proton.

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Pyridine Ring Protons: Three distinct signals are anticipated in the aromatic region (δ 7.0-9.0 ppm). The substitution pattern will lead to characteristic splitting patterns (doublets and triplets).

-

p-Tolyl Ring Protons: Two doublets are expected in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

Methyl Protons (CH₃): A singlet corresponding to the three methyl protons will appear in the upfield region, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the region of δ 120-160 ppm corresponding to the carbons of the pyridine and p-tolyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.23 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the bond between the two aromatic rings.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, related nicotinaldehyde and biaryl pyridine derivatives have been investigated for a range of pharmacological activities.

-

Anticancer Activity: Some pyrazole derivatives containing a 5-(p-tolyl) moiety have shown potent antiproliferative activity against human cancer cell lines[4][5].

-

Antimicrobial and Antifungal Activity: Nicotinaldehyde-based azlactones and 1,4-dihydropyridinedicarboxylates have been synthesized and evaluated for their antimicrobial and antifungal properties[6].

-

Enzyme Inhibition: Certain pyridinecarboxaldehyde derivatives have been investigated as inhibitors of enzymes such as thromboxane A2 synthase and 5-lipoxygenase[7].

The presence of the aldehyde group in this compound makes it a valuable intermediate for the synthesis of more complex molecules, including Schiff bases, chalcones, and other heterocyclic systems, which are known to possess a wide spectrum of biological activities[8].

Conclusion

This compound is a synthetically accessible biaryl pyridine derivative with potential for further investigation in drug discovery and materials science. While detailed experimental characterization is currently limited, its synthesis can be reliably achieved through Suzuki-Miyaura coupling. The structural motifs present in this compound suggest that it and its derivatives are promising candidates for biological evaluation across various therapeutic areas. Further research is warranted to fully elucidate the chemical and pharmacological properties of this compound.

References

- 1. appchemical.com [appchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]

- 8. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

IUPAC Name: 5-(4-Methylphenyl)pyridine-3-carbaldehyde

This technical guide provides a comprehensive overview of 5-(4-methylphenyl)-3-pyridinecarbaldehyde, a biaryl compound of interest in medicinal chemistry and materials science. This document details its chemical properties, a representative synthetic protocol, and potential, illustrative biological signaling pathway interactions.

Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring substituted with a p-tolyl group and a formyl (aldehyde) group. The presence of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules.

| Property | Value |

| IUPAC Name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| CAS Number | 229008-16-6 |

| SMILES | Cc1ccc(cc1)c2cc(cnc2)C=O |

Synthesis via Suzuki-Miyaura Cross-Coupling

The primary method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide.

Experimental Protocol: A Representative Synthesis

Materials:

-

5-Bromo-3-pyridinecarbaldehyde

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-3-pyridinecarbaldehyde (1.0 eq) and 4-methylphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

-

Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and an aqueous solution of potassium carbonate (2 M, 2.0 eq).

-

Reaction Execution: The reaction mixture is degassed with nitrogen or argon for 15 minutes and then heated to 80-90°C under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Potential Biological Significance and Signaling Pathway Involvement

While specific studies on the biological activity of this compound are not extensively documented, compounds with similar biaryl pyridine structures are known to exhibit a range of biological activities, including as inhibitors of various kinases. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for screening the biological activity of this compound and its derivatives.

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-(p-tolyl)nicotinaldehyde, is a biaryl compound featuring a pyridine core substituted with a tolyl and a formyl group. This structure is of interest in medicinal chemistry and materials science due to the prevalence of pyridine and biaryl motifs in various biologically active molecules and functional materials. This guide provides a summary of its known properties, a detailed, plausible experimental protocol for its synthesis, and predicted spectroscopic data to aid in its characterization.

Compound Identification

| Property | Value |

| CAS Number | 229008-16-6 |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| Canonical SMILES | Cc1ccc(cc1)c2cc(cnc2)C=O |

Predicted Spectroscopic Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~9.0 | d | 1H | Pyridine H-2 |

| ~8.8 | d | 1H | Pyridine H-6 |

| ~8.3 | t | 1H | Pyridine H-4 |

| ~7.5 | d | 2H | Tolyl H-2', H-6' |

| ~7.3 | d | 2H | Tolyl H-3', H-5' |

| ~2.4 | s | 3H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~155 | Pyridine C-2 |

| ~152 | Pyridine C-6 |

| ~140 | Tolyl C-4' (quaternary) |

| ~137 | Pyridine C-4 |

| ~135 | Pyridine C-5 (quaternary) |

| ~133 | Tolyl C-1' (quaternary) |

| ~132 | Pyridine C-3 (quaternary) |

| ~130 | Tolyl C-3', C-5' |

| ~127 | Tolyl C-2', C-6' |

| ~21 | Methyl Carbon (-CH₃) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Methyl C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~820 | Strong | p-Disubstituted Benzene C-H Out-of-Plane Bend |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 196 | [M-H]⁺ |

| 168 | [M-CHO]⁺ |

| 115 | [C₉H₇]⁺ |

Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling

The most plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a pyridine halide and an arylboronic acid.

Reaction Scheme:

Detailed Protocol:

-

Reactant Preparation: To a flame-dried Schlenk flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).

-

Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture with vigorous stirring at a temperature of 80-100 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Synthetic and analytical workflow for this compound.

Logical Relationship for Spectroscopic Analysis

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which holds potential as a building block in medicinal chemistry and materials science. This document outlines the predicted ¹H NMR spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's structure with corresponding proton assignments.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data table presents a predicted ¹H NMR spectrum based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predictions are derived from data for pyridine-3-carboxaldehyde and various 4-methylphenyl substituted aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1' (Aldehyde) | 10.1 - 10.3 | Singlet (s) | - | 1H |

| H-2 | 9.1 - 9.3 | Doublet (d) | ~2.0 | 1H |

| H-6 | 8.8 - 9.0 | Doublet (d) | ~2.0 | 1H |

| H-4 | 8.2 - 8.4 | Triplet (t) or Doublet of Doublets (dd) | ~2.0 | 1H |

| H-2', H-6' (Tolyl) | 7.5 - 7.7 | Doublet (d) | ~8.0 | 2H |

| H-3', H-5' (Tolyl) | 7.2 - 7.4 | Doublet (d) | ~8.0 | 2H |

| -CH₃ (Tolyl) | 2.4 - 2.5 | Singlet (s) | - | 3H |

Note: Predicted values are for a spectrum recorded in a standard deuterated solvent such as CDCl₃ or DMSO-d₆. Actual chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Structural Diagram and Proton Labeling

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system for proton assignment used in the data table.

Technical Guide: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, no experimental ¹³C NMR data or a detailed, peer-reviewed synthesis protocol for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde could be located. The information presented herein is based on established chemical principles, analogous reactions reported for similar compounds, and predicted spectroscopic data. This guide is intended for informational purposes and to provide a theoretical framework for future research.

Introduction

This compound, also known as 5-(p-tolyl)nicotinaldehyde, is a heterocyclic aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a reactive aldehyde functional group, and a p-tolyl moiety, offering multiple sites for chemical modification. The pyridine core is a common scaffold in numerous pharmaceuticals, and the aldehyde group serves as a versatile handle for various chemical transformations.

Proposed Synthesis

A plausible and widely utilized method for the synthesis of 5-aryl-3-pyridinecarbaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would involve the coupling of a boronic acid or ester with a halogenated pyridine derivative. For the synthesis of this compound, the proposed reactants would be 5-bromonicotinaldehyde and 4-methylphenylboronic acid.

General Experimental Protocol (Theoretical)

A solution of 5-bromonicotinaldehyde (1.0 equivalent), 4-methylphenylboronic acid (1.1-1.5 equivalents), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents) in a degassed solvent system like a mixture of 1,2-dimethoxyethane and water would be prepared. A base, typically sodium carbonate or potassium carbonate (2.0-3.0 equivalents), is added to the mixture. The reaction is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction mixture would be cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield this compound.

Predicted ¹³C NMR Data

In the absence of experimental data, a predicted ¹³C NMR spectrum provides an estimation of the chemical shifts. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and should be confirmed by experimental analysis.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~192 |

| Pyridine C2 | ~154 |

| Pyridine C3 | ~133 |

| Pyridine C4 | ~137 |

| Pyridine C5 | ~136 |

| Pyridine C6 | ~151 |

| Phenyl C1' | ~135 |

| Phenyl C2'/C6' | ~129 |

| Phenyl C3'/C5' | ~127 |

| Phenyl C4' | ~139 |

| Methyl (CH₃) | ~21 |

Note: Predicted values are estimations and may vary from experimental results. The solvent used for prediction is typically CDCl₃.

Molecular Structure

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy (General Guidance)

As no specific experimental data was found, a detailed, cited protocol cannot be provided. However, a general procedure for acquiring a ¹³C NMR spectrum for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

-

Instrumentation: The spectrum would be acquired on a modern NMR spectrometer, typically operating at a frequency of 100 MHz or higher for ¹³C nuclei.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment would be performed. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans would be necessary to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.

-

Data Processing: The acquired free induction decay (FID) would be processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

An In-depth Technical Guide to the Infrared Spectrum of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science. Although a specific experimental spectrum for this compound is not publicly available, this document deduces the expected spectral characteristics based on the well-established infrared absorption frequencies of its constituent functional groups: an aromatic aldehyde, a substituted pyridine ring, and a para-substituted benzene ring.

This guide outlines the key vibrational modes, presents a detailed experimental protocol for acquiring the spectrum, and provides a logical workflow for spectral analysis.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its aldehyde group, the pyridine ring, the p-substituted phenyl ring, and the methyl group. The conjugation between the pyridine ring and the aldehyde group is expected to lower the frequency of the carbonyl (C=O) stretching vibration compared to a simple aliphatic aldehyde.[1][2][3]

The following table summarizes the predicted wavenumbers (cm⁻¹) for the principal vibrational modes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | Pyridine & Phenyl Rings | 3100 - 3000 | Medium |

| Aliphatic C-H Stretching (asymmetric & symmetric) | Methyl Group (-CH₃) | 2975 - 2845 | Medium |

| Aldehyde C-H Stretching (Fermi Resonance Doublet) | Aldehyde (-CHO) | ~2860 and ~2760 | Weak-Medium |

| Carbonyl (C=O) Stretching | Aromatic Aldehyde | 1710 - 1685 | Strong |

| C=C and C=N Ring Stretching | Pyridine & Phenyl Rings | 1615 - 1430 | Medium-Strong |

| C-H In-plane Bending | Aromatic Rings | 1300 - 1000 | Medium |

| C-H Out-of-plane Bending (p-disubstituted) | Phenyl Ring | 850 - 800 | Strong |

| C-H Out-of-plane Bending | Pyridine Ring | 900 - 675 | Medium-Strong |

Table 1: Predicted characteristic infrared absorption bands for this compound.

Key Diagnostic Peaks:

-

A strong absorption band in the 1710-1685 cm⁻¹ region is the most characteristic signal for the aromatic aldehyde's carbonyl group.[1][2]

-

The presence of two weak to medium bands near 2860 cm⁻¹ and 2760 cm⁻¹ is highly indicative of the aldehyde C-H stretch and helps distinguish it from a ketone.[1][2][4] This doublet often arises from Fermi resonance.[4]

-

Strong bands in the 850-800 cm⁻¹ range would suggest the para-substitution pattern of the methylphenyl group.[5]

-

Multiple bands between 1615 cm⁻¹ and 1430 cm⁻¹ correspond to the stretching vibrations within the aromatic rings.[5][6]

Experimental Protocols for Spectral Acquisition

The infrared spectrum of the solid compound this compound can be reliably obtained using Fourier Transform Infrared (FTIR) spectroscopy. Two common and effective methods for solid sample preparation are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Spectroscopy

This classic technique involves dispersing the sample in a dry alkali halide matrix, which is transparent to infrared radiation.

Methodology:

-

Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) powder, thoroughly dried in an oven at approximately 110°C for 2-3 hours and stored in a desiccator to prevent moisture absorption.[7][8][9] Water exhibits strong IR absorption bands that can obscure sample signals.[7]

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid this compound sample to a very fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[9] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[10] The final concentration of the sample in the KBr should be between 0.1% and 1.0%.[8][10]

-

Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die into a hydraulic press and apply a pressure of approximately 8-10 metric tons for several minutes.[7][8] This process should form a thin, transparent, or translucent pellet.

-

Background Collection: Acquire a background spectrum using a pellet made of pure KBr to correct for atmospheric CO₂, water vapor, and any impurities in the KBr itself.[9]

-

Sample Analysis: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.[11][12]

Methodology:

-

Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Background Collection: With the clean, empty ATR crystal in place, perform a background scan. This will account for the absorbance of the crystal and the ambient environment.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly against the crystal.[13] Good contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.[13]

-

Sample Analysis: Acquire the FTIR spectrum. The IR beam will penetrate a short distance into the sample, allowing for the measurement of its absorbance.[11]

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of operations for obtaining and interpreting the infrared spectrum of the target compound.

Caption: Workflow for IR analysis of the target compound.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. C8H10 infrared spectrum of 1,4-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of para-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. mt.com [mt.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. agilent.com [agilent.com]

A Technical Guide to the Mass Spectrometry of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) data for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde (also known as 5-(p-tolyl)nicotinaldehyde). Lacking publicly available spectral data, this document presents a plausible fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds. This guide includes a proposed experimental protocol for data acquisition, a summary of predicted mass-to-charge ratios (m/z), and a visualization of the fragmentation cascade.

Introduction

This compound (C₁₃H₁₁NO) is an aromatic aldehyde with a molecular weight of 197.23 g/mol .[1][2] Its structure combines a pyridine ring, a phenyl group, and a reactive aldehyde functional group. Understanding its behavior under mass spectrometry is crucial for its identification and structural elucidation in complex matrices. Aromatic aldehydes are known to produce relatively stable molecular ions and undergo characteristic fragmentation patterns, such as the loss of a hydrogen radical or a formyl radical (CHO).[3][4][5] This guide outlines the expected fragmentation behavior of this specific molecule under typical EI-MS conditions.

Proposed Experimental Protocol

The following protocol describes a standard method for obtaining the mass spectrum of this compound.

-

Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is recommended.

-

Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, operated at 250°C in splitless mode.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

-

Predicted Mass Spectrum Data and Fragmentation

Under electron ionization, this compound is expected to form a stable molecular ion (M⁺•) and undergo predictable fragmentation steps primarily involving the aldehyde group. Aromatic systems generally produce strong molecular ion peaks.[5] The primary cleavage events for aromatic aldehydes are α-cleavages, resulting in the loss of H• (M-1) or the entire formyl radical (M-29).[4][6]

The table below summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (Predicted) | Ion Formula | Proposed Fragment Structure | Description |

| 197 | [C₁₃H₁₁NO]⁺• | [M]⁺• | Molecular Ion |

| 196 | [C₁₃H₁₀NO]⁺ | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group |

| 168 | [C₁₂H₁₀N]⁺ | [M-CHO]⁺ | Loss of the formyl radical (α-cleavage) |

| 167 | [C₁₂H₉N]⁺ | [M-CHO-H]⁺ | Loss of a hydrogen radical from the m/z 168 fragment |

| 141 | [C₁₀H₇N]⁺ | [C₁₂H₉N-C₂H₂]⁺ | Loss of acetylene from the m/z 167 fragment |

| 91 | [C₇H₇]⁺ | [C₆H₄CH₃]⁺ | Tropylium ion from the methylphenyl moiety |

Visualization of Fragmentation Pathway

The logical flow of the fragmentation can be visualized to better understand the relationships between the parent ion and its daughter fragments. The following diagram illustrates the predicted primary fragmentation cascade for this compound.

References

- 1. 5-(p-Tolyl)nicotinaldehyde | 229008-16-6 | EJA00816 [biosynth.com]

- 2. 5-(p-Tolyl)nicotinaldehyde | CymitQuimica [cymitquimica.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.11.4 [people.whitman.edu]

DFT Analysis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a substituted aromatic aldehyde, holds potential interest in medicinal chemistry and materials science due to its unique structural features. The presence of a pyridine ring, a phenyl group, and a reactive carbaldehyde moiety suggests possible applications in the synthesis of novel therapeutic agents and functional materials. Understanding the molecule's electronic and structural properties through computational methods like Density Functional Theory (DFT) is crucial for predicting its reactivity, stability, and potential biological activity.

This technical guide provides a summary of the key computational insights into this compound, focusing on data that would be pertinent to researchers in drug discovery and materials science.

Computational Methodology

Detailed experimental and computational protocols for this compound are not extensively available in the public domain. However, based on standard practices for similar pyridine derivatives, a typical DFT analysis would involve the following steps:

-

Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy state. This is commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). This process yields the most stable conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data for structural validation.

-

Electronic Properties Calculation: Key electronic properties are then calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electron density distribution around the molecule. This map helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other molecules, such as biological targets.

The following workflow illustrates the typical computational process:

Caption: A typical workflow for DFT analysis of a molecule.

Data Presentation

| Parameter | Description | Expected Values (Illustrative) |

| Optimized Geometrical Parameters | ||

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-N, C=O). | C-C (aryl): ~1.39-1.41, C-N (pyridine): ~1.33-1.34, C=O: ~1.21 |

| Bond Angles (°) | Angles between three connected atoms. | ~109.5° - 120° |

| Dihedral Angles (°) | Torsional angles describing the conformation of the molecule. | - |

| Vibrational Frequencies (cm⁻¹) | ||

| C-H stretching (aromatic) | Vibrations of C-H bonds in the phenyl and pyridine rings. | ~3000-3100 |

| C=O stretching | Vibration of the carbonyl group in the carbaldehyde. | ~1700-1730 |

| C=C/C=N stretching (aromatic) | Vibrations of the double bonds within the aromatic rings. | ~1400-1600 |

| Electronic Properties (eV) | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -7.0 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | ~3.0 to 5.0 |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity. | ~2.0 - 4.0 |

Analysis of Key Molecular Properties

A detailed DFT analysis would provide insights into the following key aspects of this compound:

Molecular Geometry: The planarity of the molecule, particularly the dihedral angle between the pyridine and phenyl rings, would be a key structural feature. Steric hindrance between the two rings could lead to a twisted conformation, which would impact the molecule's electronic properties and how it packs in a solid state.

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO and LUMO would reveal the electron-donating and electron-accepting regions of the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich 4-methylphenyl group, while the LUMO would be centered on the electron-withdrawing pyridinecarbaldehyde moiety. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability.

The relationship between HOMO, LUMO, and chemical reactivity can be visualized as follows:

Caption: Relationship between HOMO-LUMO gap and chemical properties.

Molecular Electrostatic Potential (MEP): The MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehydic proton. This information is vital for understanding non-covalent interactions, which are critical in drug-receptor binding.

Conclusion and Future Directions

While a dedicated, in-depth DFT analysis of this compound is not yet prominent in scientific literature, the foundational principles of computational chemistry allow for a robust prediction of its key molecular properties. Such theoretical data is invaluable for guiding synthetic efforts and for the rational design of new molecules with desired biological or material properties.

For drug development professionals, the electronic and structural insights from DFT can aid in predicting the molecule's pharmacokinetic and pharmacodynamic profiles. For materials scientists, this data can inform the design of novel organic materials with specific electronic or optical properties. Further experimental work, coupled with detailed computational studies, will be necessary to fully elucidate the potential of this promising molecule.

The Rising Therapeutic Potential of Pyridinecarbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. When functionalized with a carbaldehyde group, this versatile heterocycle gives rise to a class of compounds known as pyridinecarbaldehyde derivatives, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current research, focusing on the anticancer, antimicrobial, and antifungal potential of these promising molecules. It offers a comprehensive overview of their mechanisms of action, detailed experimental protocols, and a quantitative analysis of their efficacy, serving as a vital resource for professionals in drug discovery and development.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyridinecarbaldehyde derivatives have emerged as potent anticancer agents, with several classes of compounds exhibiting significant cytotoxicity against a range of cancer cell lines. Notably, thiosemicarbazones, hydrazones, and other related structures have shown promise by targeting key enzymes essential for cancer cell survival and proliferation.

Mechanism of Action: Inhibition of Ribonucleotide Reductase and Topoisomerase II

A primary mechanism by which pyridinecarbaldehyde derivatives exert their anticancer effects is through the inhibition of ribonucleotide reductase (RR) . This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[1][2] By inhibiting RR, these compounds effectively starve cancer cells of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis.[1][3] The 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine, is a well-studied inhibitor of ribonucleotide reductase with broad-spectrum antitumor activity.[4]

Another critical target for these derivatives is topoisomerase II (Topo II) , an enzyme that plays a vital role in managing DNA topology during replication, transcription, and chromosome segregation.[5][6] Topo II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[5][7] Certain pyridinecarbaldehyde derivatives act as Topo II poisons, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands.[6] This leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death.

Quantitative Anticancer Activity

The cytotoxic effects of various pyridinecarbaldehyde derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for representative derivatives against various cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazone | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | [8] |

| Thiosemicarbazone | 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | [8] |

| Hydrazone | 2-pyridinecarbaldehyde 2-pyridinylhydrazone | PC3 (Prostate) | 0.96 | [9] |

| Pyrazole Oxime | Compound 9b | HepG2 (Liver) | 1.53 | [10] |

| Pyrazole Oxime | Compound 9g | HepG2 (Liver) | - | [10] |

| Pyrazole Oxime | Compound 9l | HepG2 (Liver) | - | [10] |

Antimicrobial and Antifungal Activity: A Broad Spectrum of Defense

In an era of growing antimicrobial resistance, the discovery of new agents is of paramount importance. Pyridinecarbaldehyde derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.

Mechanism of Action: Disrupting Fungal Respiration

In the realm of antifungal activity, a key target for pyridinecarbaldehyde derivatives is succinate dehydrogenase (SDH) , also known as complex II of the mitochondrial respiratory chain.[11][12] SDH plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it essential for cellular energy production.[13][14] By inhibiting SDH, these compounds disrupt the fungus's ability to generate ATP, leading to growth inhibition and cell death.[13]

Quantitative Antimicrobial and Antifungal Activity

The efficacy of pyridinecarbaldehyde derivatives against various microbial pathogens is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone | N-(2-pyridinecarbaldehyde)-N'-[4-(4-chloro-phenyl sulfonyl) benzoyl]-hydrazone | Staphylococcus aureus | - | [15] |

| Hydrazone | N-(2-pyridinecarbaldehyde)-N'-[4-(4-chloro-phenyl sulfonyl) benzoyl]-hydrazone | Bacillus subtilis | - | [15] |

| Hydrazone | N-(2-pyridinecarbaldehyde)-N'-[4-(4-chloro-phenyl sulfonyl) benzoyl]-hydrazone | Pseudomonas aeruginosa | - | [15] |

| Hydrazone | N-(2-pyridinecarbaldehyde)-N'-[4-(4-chloro-phenyl sulfonyl) benzoyl]-hydrazone | Escherichia coli | - | [15] |

| Thiosemicarbazone | Pyridine-2-carbaldehyde thiosemicarbazone | Klebsiella pneumoniae | - | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyridinecarbaldehyde derivative and the key biological assays used to evaluate their activity.

Synthesis of Pyridine-2-carbaldehyde Thiosemicarbazone

Objective: To synthesize pyridine-2-carbaldehyde thiosemicarbazone via a condensation reaction.

Materials:

-

Pyridine-2-carbaldehyde

-

Thiosemicarbazide

-

Ethanol

-

50 mL flask

-

Stirring apparatus

Procedure:

-

In a 50 mL flask, combine 0.5 mmol of pyridine-2-carbaldehyde and 0.5 mmol of thiosemicarbazide.[17]

-

Add 20 mL of ethanol to the flask.[17]

-

Stir the mixture at 373 K (100 °C) for 30 minutes.[17]

-

After the reaction is complete, allow the mixture to cool.

-

Recrystallize the resulting solid from ethanol to obtain the purified pyridine-2-carbaldehyde thiosemicarbazone as an orange crystalline solid.[17]

A more rapid and efficient microwave-assisted synthesis can also be employed. In this method, a hot ethanolic solution of thiosemicarbazide (1.1375g, 0.0125mol) and 2-pyridinecarboxaldehyde (1.1875 mL, 0.0125mol) are mixed and irradiated at 900W for 90 seconds.[18] The resulting solid is then washed with ethanol and dried.[18]

MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of pyridinecarbaldehyde derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[20][21]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Culture medium

-

Pyridinecarbaldehyde derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[21]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridinecarbaldehyde derivatives. Include appropriate controls (vehicle control and untreated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

Objective: To screen pyridinecarbaldehyde derivatives for their antimicrobial activity.

Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a seeded microorganism. The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.[22][23]

Materials:

-

Petri plates

-

Muller-Hinton agar

-

Bacterial or fungal cultures

-

Sterile cork borer or pipette tip

-

Pyridinecarbaldehyde derivatives

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare Muller-Hinton agar plates. Inoculate the surface of the agar plates with a standardized microbial suspension.[22][24]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[25]

-

Compound Addition: Add a defined volume (20-100 µL) of the pyridinecarbaldehyde derivative solution into each well.[25]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[23][24]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Conclusion and Future Directions

Pyridinecarbaldehyde derivatives represent a highly promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and antifungal agents. Their ability to target fundamental cellular processes, such as DNA synthesis and energy metabolism, underscores their therapeutic value. The diverse range of derivatives, including thiosemicarbazones, hydrazones, and oximes, offers a rich chemical space for further exploration and optimization.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridinecarbaldehyde scaffold will be crucial to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: A deeper understanding of the molecular interactions between these derivatives and their biological targets will facilitate rational drug design.

-

In Vivo Efficacy and Toxicity: Promising candidates identified in vitro must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of pyridinecarbaldehyde derivatives with existing anticancer and antimicrobial drugs could lead to more effective treatment strategies and combat drug resistance.

The continued investigation of pyridinecarbaldehyde derivatives holds great promise for addressing some of the most pressing challenges in modern medicine. This technical guide serves as a foundational resource to aid researchers in this important endeavor.

References

- 1. Alterations in the cyclic AMP signal transduction pathway regulating ribonucleotide reductase gene expression in malignant H-ras transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]